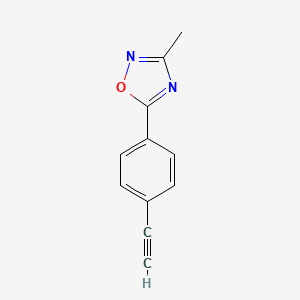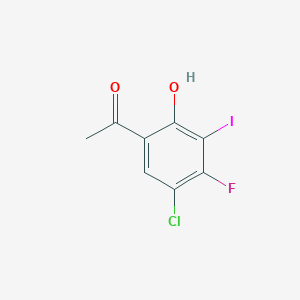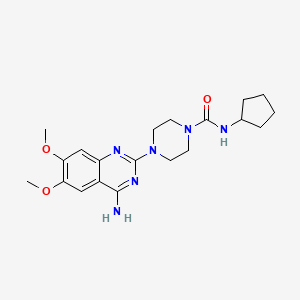
N-(4-bromo-1,3-thiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-1,3-thiazol-5-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide typically involves the bromination of thiazole followed by acetamidation. One common method involves the reaction of 2-amino-5-bromothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
N-(4-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Acylation and Alkylation: The acetamide group can participate in acylation or alkylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
科学研究应用
N-(4-bromo-1,3-thiazol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-bromo-1,3-thiazol-5-yl)acetamide in biological systems involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antibacterial effects . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
N-(5-bromothiazol-2-yl)acetamide: Similar in structure but with the bromine atom at a different position on the thiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide:
Uniqueness
N-(4-bromo-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
属性
分子式 |
C5H5BrN2OS |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
N-(4-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9) |
InChI 键 |
XCJBTXGMPSZWCM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=CS1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)



![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)







